molecular formula C10H9NO4 B2680648 3-Cyclopropoxy-4-nitrobenzaldehyde CAS No. 1243316-30-4

3-Cyclopropoxy-4-nitrobenzaldehyde

Cat. No.: B2680648
CAS No.: 1243316-30-4
M. Wt: 207.185
InChI Key: UIMNOBMZKCZKAX-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . It is characterized by a cyclopropoxy group attached to the benzene ring at the third position and a nitro group at the fourth position, with an aldehyde functional group at the first position. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-Cyclopropoxy-4-nitrobenzaldehyde typically involves the reaction of 3-cyclopropoxybenzaldehyde with a nitrating agent such as nitric acid or a nitrating mixture. The reaction conditions often require careful control of temperature and reaction time to ensure the selective nitration at the fourth position of the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropoxy-4-nitrobenzaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.

    Medicine: It may be explored for its potential pharmacological properties and as a starting material for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-nitrobenzaldehyde depends on the specific application and the target moleculeFor example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the nitro group can participate in redox reactions .

Comparison with Similar Compounds

3-Cyclopropoxy-4-nitrobenzaldehyde can be compared with other similar compounds such as:

    3-Cyclopropoxybenzaldehyde: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

    4-Nitrobenzaldehyde: Lacks the cyclopropoxy group, which affects its physical and chemical properties.

    3-Cyclopropoxy-4-aminobenzaldehyde:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-cyclopropyloxy-4-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-6,8H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMNOBMZKCZKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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